molecular formula C16H22N4O3 B2840053 2-methoxy-1-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone CAS No. 1171425-43-6

2-methoxy-1-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2840053
CAS No.: 1171425-43-6
M. Wt: 318.377
InChI Key: DTGOSWXYYWAREE-UHFFFAOYSA-N
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Description

2-methoxy-1-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone is a complex organic compound that features a benzimidazole core, a piperazine ring, and methoxy groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-1-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Properties

IUPAC Name

2-methoxy-1-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-22-11-16(21)20-7-5-19(6-8-20)10-15-17-13-4-3-12(23-2)9-14(13)18-15/h3-4,9H,5-8,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGOSWXYYWAREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)CC2=NC3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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